An In-depth Technical Guide to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
An In-depth Technical Guide to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₈H₇ClN₂O₂S.[1] It is the hydrochloride salt of 2-Aminobenzothiazole-6-carboxylic acid. The core structure features a benzothiazole moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.
Chemical Structure:
A summary of the key quantitative data for the hydrochloride salt and the corresponding free base is presented in Table 1.
| Property | 2-Aminobenzothiazole-6-carboxylic acid hydrochloride | 2-Aminobenzothiazole-6-carboxylic acid |
| Molecular Formula | C₈H₇ClN₂O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 230.67 g/mol [1] | 194.21 g/mol |
| Melting Point | Not available | 265 °C (decomposes)[2] or 99-101 °C[3] |
| Appearance | Not available | Off-white solid |
| Solubility | Not available | General solubility of 2-aminobenzothiazole: very slightly soluble in water; soluble in alcohol, chloroform, and concentrated acid. |
Spectroscopic Data
Note: The following data are for closely related compounds and should be used for reference purposes only.
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¹H NMR (DMSO-d₆): For the related compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, the following peaks are observed: δ 3.83 (s, 3H), 7.38 (d, J = 8.0 Hz, 1H), 7.83 (dd, J = 1.6, 8.0 Hz, 1H), 7.92 (s, 2H), 8.30 (s, 1H).[4]
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¹³C NMR (DMSO-d₆): For methyl 2-aminobenzo[d]thiazole-6-carboxylate, characteristic peaks appear at: δ 52.3, 117.6, 122.2, 123.0, 127.5, 131.6, 157.4, 166.6, 170.2.[4]
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IR: The infrared spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₆N₂O₂S) and fragmentation patterns characteristic of the benzothiazole core.
Experimental Protocols
Synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
The synthesis of the title compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The following is a representative experimental protocol.
Step 1: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid
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Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH).
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To this suspension, add sodium thiocyanate (NaSCN, 65 g, 0.8 mol).
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Cool the reaction mixture to -10 °C.
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Slowly add bromine (Br₂, 38 mL, 0.73 mol) in portions, ensuring the internal temperature remains below -5 °C.
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Stir the mixture for 2 hours at this temperature.
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Collect the resulting precipitate by filtration.
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Suspend the precipitate in 350 ml of 1 M hydrochloric acid (HCl).
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Heat the suspension to reflux and maintain for 30 minutes.[5]
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Perform a rapid filtration of the hot solution.
Step 2: Formation of the Hydrochloride Salt
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To the hot filtrate from the previous step, add 150 ml of concentrated hydrochloric acid (HCl).[5]
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A white solid of 2-Aminobenzothiazole-6-carboxylic acid will form. While the source describes this as the free acid, the addition of concentrated HCl to the hot acidic solution would likely result in the precipitation of the hydrochloride salt.
-
Collect the solid by filtration.
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The product should be dried appropriately. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer and antidiabetic properties.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
Several studies have highlighted the potential of 2-aminobenzothiazole derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Benzothiazole-containing compounds have been developed as potent dual inhibitors of PI3K and mTOR.[7] The inhibition of this pathway by these compounds can lead to the induction of apoptosis in cancer cells.[8]
Antidiabetic Potential and PPAR Signaling
The benzothiazole scaffold is also found in compounds investigated for their antidiabetic effects, particularly through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[9] Some benzothiazole derivatives have been identified as PPARα antagonists, while others act as dual PPARα/γ agonists.[4][10] The modulation of PPAR signaling presents a promising therapeutic strategy for type 2 diabetes.
Safety and Handling
The safety data for 2-Aminobenzothiazole hydrochloride indicates that it causes skin irritation and serious eye irritation. The parent compound, 2-aminobenzothiazole, is harmful if swallowed and causes serious eye irritation.[11]
General Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and cool place.
First Aid Measures:
-
If swallowed: Rinse mouth and seek medical attention.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If on skin: Wash with plenty of water.
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If inhaled: Move to fresh air.
It is crucial to consult the specific Safety Data Sheet (SDS) for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride before handling the compound.
References
- 1. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 3. 2-aMinobenzothiazole-6-carboxylic acid | CAS#:93-85-6 | Chemsrc [chemsrc.com]
- 4. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneseo.edu [geneseo.edu]
